(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone
Description
The compound “(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone” is a heterocyclic molecule featuring a 1,2,3-thiadiazole ring and a tetrahydropyrazolo[1,5-a]pyridine scaffold linked via a piperazine-carbonyl moiety.
Properties
IUPAC Name |
[4-(4-methylthiadiazole-5-carbonyl)piperazin-1-yl]-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O2S/c1-11-14(25-19-17-11)16(24)21-8-6-20(7-9-21)15(23)13-10-12-4-2-3-5-22(12)18-13/h10H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IADISGKLNIGIKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCN(CC2)C(=O)C3=NN4CCCCC4=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound (4-Methyl-1,2,3-thiadiazol-5-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities.
Chemical Structure and Properties
The compound features a thiadiazole moiety and a tetrahydropyrazolo-pyridine structure. The presence of these functional groups is significant as they are known to exhibit various biological activities. The thiadiazole ring is often associated with antimicrobial and anticancer effects, while the pyrazole derivatives have been linked to anti-inflammatory and antitumor properties.
Anticancer Activity
Recent studies have indicated that compounds containing thiadiazole and pyrazole derivatives exhibit substantial cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity Testing : The cytotoxic activity of similar thiadiazolopyrimidine derivatives was assessed using the MTT assay against cancer cell lines such as MCF-7 (breast cancer), PC3 (prostate cancer), HepG2 (liver cancer), and Hep-2 (laryngeal cancer). Compounds derived from the thiadiazole framework showed IC50 values ranging from 5.69 to 9.36 µM against MCF-7 cells .
- Structural Activity Relationship (SAR) : The SAR studies suggest that modifications in the chemical structure can enhance anticancer efficacy. For example, the introduction of specific substituents on the thiadiazole or pyrazole rings has been shown to improve binding affinity to cancer-related targets .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored:
- Antibacterial Effects : Thiadiazole derivatives have demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. In one study, certain derivatives exhibited promising effectiveness against both gram-positive and gram-negative bacteria .
- Antifungal Activity : Similar compounds have shown antifungal properties against Candida albicans, indicating a broad spectrum of antimicrobial activity .
Other Pharmacological Activities
In addition to anticancer and antimicrobial effects, the compound may possess other pharmacological benefits:
- Anti-inflammatory Properties : Pyrazole derivatives are known for their anti-inflammatory activities. Compounds with similar structures have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which are critical in inflammatory processes .
Case Studies
Several case studies highlight the biological efficacy of similar compounds:
- Case Study on Anticancer Activity : A series of pyridine-based thiadiazole derivatives were synthesized and tested for their anti-inflammatory effects. Compounds NTD1, NTD2, and NTD3 showed significant anti-inflammatory activity surpassing that of diclofenac sodium .
- Antimicrobial Assessment : A study evaluating various pyrazole carboxamides reported notable antifungal activity against resistant strains of Plasmodium falciparum, showcasing the therapeutic potential of pyrazole derivatives in infectious diseases .
Data Tables
| Activity Type | Tested Compounds | Target Cells/Strains | IC50/Effectiveness |
|---|---|---|---|
| Anticancer | Thiadiazolopyrimidine derivatives | MCF-7 | 5.69 - 9.36 µM |
| Antibacterial | Thiadiazole derivatives | S. aureus, E. coli | Significant activity |
| Antifungal | Pyrazole derivatives | C. albicans | Notable effectiveness |
| Anti-inflammatory | Pyridine-thiadiazole derivatives | COX enzymes | Superior to diclofenac |
Comparison with Similar Compounds
Critical Analysis of Evidence Relevance
The provided materials lack direct relevance to the target compound:
- Evidences 2–3 address environmental data reporting errors, unrelated to structural or pharmacological comparisons .
Q & A
Q. Key Methodological Steps :
- Thiadiazole Synthesis : React methyl hydrazine-carbodithioate with hydrazonoyl chlorides in ethanol/triethylamine .
- Pyrazole-Pyridine Core : Use cyclization of 5-amino-3-phenyl-1H-pyrazole with bis-enaminones in DMF/EtOH under reflux, catalyzed by piperidine .
- Characterization : Confirm structures via -NMR (e.g., δ 2.22 ppm for CH, δ 7.3–8.9 ppm for aromatic protons) and mass spectrometry (e.g., M peaks at m/z 538–604) .
How can researchers validate the structural integrity of this compound using spectroscopic and analytical techniques?
Basic Research Question
Combine -NMR, -NMR, IR, and elemental analysis:
- IR Spectroscopy : Identify C=O stretches (~1720 cm) and NH vibrations (~3320 cm) .
- NMR : Look for methyl groups (δ 2.22 ppm), aromatic protons (δ 7.3–8.9 ppm), and carbonyl carbons (δ 185 ppm) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., M at m/z 538 for CHNOS) and fragmentation patterns .
What strategies optimize reaction yields during the acylation of the piperazine moiety?
Advanced Research Question
Methodological Recommendations :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the piperazine nitrogen .
- Catalysis : Add piperidine (0.3 mL) to facilitate enamine formation and reduce side reactions .
- Temperature Control : Reflux in ethanol (6 hours) to ensure complete acylation, followed by slow cooling to precipitate pure product .
What computational approaches predict the biological targets of this compound?
Advanced Research Question
In Silico Workflow :
Target Prediction : Use AI models (e.g., Adapt-cMolGPT) to prioritize targets based on chemical opportunity and druggability .
Molecular Docking : Dock the compound into enzymes like 14-α-demethylase (PDB: 3LD6) using AutoDock Vina. Focus on interactions between the thiadiazole ring and heme iron .
Feedback Loop : Integrate experimental IC data into generative models to refine compound design .
How can researchers resolve contradictions in reported synthetic yields for similar thiadiazole derivatives?
Advanced Research Question
Contradiction Analysis Framework :
Variable Screening : Test solvents (ethanol vs. DMF), bases (triethylamine vs. NaHCO), and reaction times (3–12 hours) .
Analytical Validation : Compare HPLC purity profiles and crystallization methods (e.g., DMF/EtOH vs. ethanol alone) .
Reproducibility : Replicate protocols from conflicting studies while controlling humidity and oxygen levels .
What experimental designs assess the compound’s stability under physiological and environmental conditions?
Advanced Research Question
Stability Protocol :
- pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours, monitor degradation via LC-MS .
- Photodegradation : Expose to UV light (254 nm) and analyze by -NMR for structural changes .
- Thermal Stability : Perform TGA/DSC to identify decomposition temperatures .
How can structure-activity relationship (SAR) studies guide the modification of this compound?
Advanced Research Question
SAR Strategy :
Core Modifications : Replace the 4-methyl group on the thiadiazole with halogens (Cl, F) to evaluate electronic effects .
Piperazine Substitutions : Introduce bulky groups (e.g., phenyl) to probe steric hindrance in target binding .
Biological Testing : Compare IC values against fungal strains (e.g., Candida albicans) after each modification .
What green chemistry principles can be applied to improve the sustainability of its synthesis?
Basic Research Question
Eco-Friendly Adjustments :
- Solvent Replacement : Use ethanol (renewable) instead of DMF .
- Catalyst Recycling : Recover triethylamine via distillation .
- Waste Reduction : Optimize stoichiometry to minimize hydrazonoyl chloride excess .
Which enzymatic assays are suitable for validating its predicted antifungal activity?
Advanced Research Question
Assay Design :
In Vitro Testing : Measure inhibition of 14-α-demethylase activity via UV-Vis spectroscopy (Δ absorbance at 450 nm for ergosterol depletion) .
Cell-Based Assays : Treat C. albicans cultures and quantify viability with resazurin dye .
How do researchers balance synthetic complexity with biological efficacy in analog design?
Advanced Research Question
Optimization Metrics :
Complexity Score : Calculate using the Synthetic Accessibility Score (SAS) from RDKit .
Efficacy Thresholds : Prioritize analogs with >50% enzyme inhibition at 10 μM and SAS < 4.5 .
Iterative Refinement : Use feedback from docking (e.g., binding energy < -7 kcal/mol) to guide simplification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
